molecular formula C24H21N3O5 B12182052 N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12182052
M. Wt: 431.4 g/mol
InChI Key: AQPAFZKPNAOVGL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydroquinazoline derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds in the quinazoline family:

    N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the additional methoxy group on the 2,4-dimethoxyphenyl ring.

    N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Has a different substitution pattern on the phenyl ring.

    N-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Contains an additional methoxy group on the 3,4-dimethoxyphenyl ring.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-17-6-4-5-16(12-17)27-14-25-21-11-15(7-9-19(21)24(27)29)23(28)26-20-10-8-18(31-2)13-22(20)32-3/h4-14H,1-3H3,(H,26,28)

InChI Key

AQPAFZKPNAOVGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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